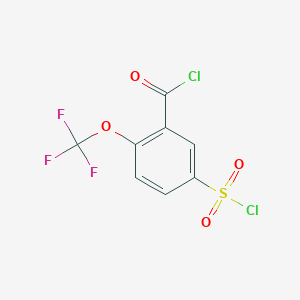

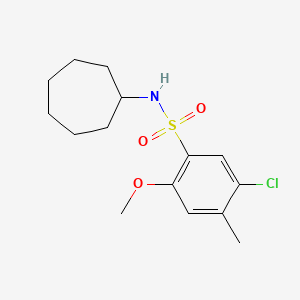

![molecular formula C16H19NO2S B2605102 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide CAS No. 2097860-95-0](/img/structure/B2605102.png)

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” is a chemical compound with diverse scientific applications. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

Thiophene derivatives, such as the one , are synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “this compound” would be an extension of this basic thiophene structure.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical and Chemical Properties Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . More specific physical and chemical properties of “this compound” would require further investigation.Scientific Research Applications

Biosensing Applications

One study describes the development of a highly sensitive biosensor using a nanocomposite modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor exhibits potent electron mediating behavior and can successfully determine analytes in real samples with satisfactory results, demonstrating the potential application of similar compounds in biosensing technologies (Karimi-Maleh et al., 2014).

Antimicrobial Activity

Research into N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which share a similar structural motif with the compound , indicates that these compounds can inhibit histone deacetylases with IC50 values as low as 4.0 microM. Some derivatives exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, suggesting that N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide could have similar antimicrobial or antiproliferative applications (Jiao et al., 2009).

Molecular Interaction and Structure Analysis

A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reaction characterization and single crystal X-ray diffraction reveals insights into intermolecular interactions and the influence of these interactions on molecular geometry. This research highlights the significance of structural analysis in understanding the properties and potential applications of compounds like this compound in molecular design and interaction modeling (Karabulut et al., 2014).

Photocatalytic Applications

Another area of interest is the photocatalytic degradation of organic pollutants. While not directly related to this compound, research on similar compounds demonstrates the potential for photocatalytic applications in environmental cleanup, indicating that further exploration into the photocatalytic properties of this compound could be fruitful (Torimoto et al., 1996).

Mechanism of Action

Future Directions

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” and similar compounds could be of significant interest in future research and development efforts in the field of medicinal chemistry.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(18)17-11-16(2,19)9-13-7-8-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMOCJLACKSVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

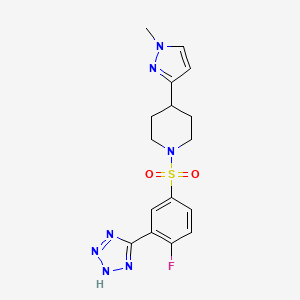

![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)

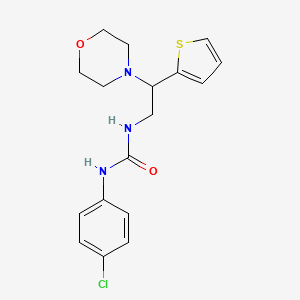

![8-chloro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2605021.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2605025.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2605034.png)

![ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2605037.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2605040.png)